5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,11-dihydropyrrolo[1,2-b][2]benzazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(13)14/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNWNQJSXAFHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN3C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503341 | |
| Record name | 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-23-9 | |
| Record name | 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a transition-metal-free strategy can be employed, where the pyrrole ring is coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The table below highlights key structural differences and similarities between 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one and its analogs:
Key Observations :
- Ring Size and Saturation: The target compound’s seven-membered azepine ring contrasts with diazepine (two nitrogen atoms) in analogs like (1) and (3).
- Functional Groups: The ketone at C11 in the target compound is shared with portulacatone A , but substituents like diones (e.g., (1)) or imino groups (e.g., (3)) alter reactivity and solubility.
Pharmacological and Physicochemical Properties
- Lipophilicity: Propylimino-substituted (3) and alkylated PPDHMP exhibit higher lipophilicity, improving membrane permeability.
- Chirality : Compounds like (5) and (6) (–5) are synthesized enantioselectively, suggesting stereochemistry impacts activity .
- Thermodynamic Stability : Diones (e.g., (1) ) and hexahydro scaffolds (e.g., PPDH ) may enhance stability under physiological conditions.
Biological Activity
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one (CAS No. 73217-23-9) is a compound belonging to the class of pyrrolo[1,2-a]azepines, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C13H11NO
- Molecular Weight : 197.23 g/mol
- CAS Number : 73217-23-9
Anticancer Properties
Research indicates that compounds within the pyrrolo[1,2-a]azepine class exhibit significant anticancer activity. A study highlighted the cytotoxic effects of various derivatives against human cancer cell lines. The compound's structural features contribute to its ability to interact with DNA and inhibit tumor growth.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 16.19 ± 1.35 |
| This compound | MCF-7 | 17.16 ± 1.54 |
These findings suggest a promising potential for this compound in cancer therapy, particularly in targeting specific tumor types.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological properties. Pyrrolo[1,2-a]azepines have shown efficacy as anticonvulsants and anxiolytics. A recent study evaluated the anticonvulsant activity of various derivatives using established seizure models:
- Maximal Electroshock Seizure (MES) Test
- Subcutaneous Pentylentetrazole (scPTZ) Test
The results indicated that certain derivatives exhibited superior anticonvulsant activity compared to standard treatments like ethosuximide.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with the GABA receptor complex. Docking studies have shown that this compound can bind effectively to the GABA_A receptor, enhancing its inhibitory action on neuronal excitability.
Case Study 1: Anticancer Efficacy
In a controlled study involving several pyrrolo[1,2-a]azepine derivatives, researchers observed that compounds with specific substitutions on the azepine ring exhibited enhanced cytotoxicity against various cancer cell lines. The study concluded that modifications to the chemical structure could lead to improved therapeutic agents for cancer treatment.
Case Study 2: Neuropharmacological Evaluation
A series of experiments assessed the anxiolytic and anticonvulsant properties of pyrrolo[1,2-a]azepines in animal models. Results indicated that these compounds significantly reduced seizure frequency and severity while also exhibiting anxiolytic effects comparable to established benzodiazepines.
Q & A
Q. What computational methods predict its metabolic pathways and potential toxicity?
- Methodological Answer :
- QSAR Models : Train on datasets like Tox21 to predict hepatic CYP450 metabolism.
- MD Simulations : Simulate liver microsome interactions using GROMACS.
- AdmetSAR : Estimate Ames test positivity and hERG channel inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
